molecular formula C14H15N5OS B4419605 1-METHYL-N-{[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE

1-METHYL-N-{[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B4419605
M. Wt: 301.37 g/mol
InChI Key: XBYSYWPZXFWNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-N-{[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE is a synthetic organic compound that features a complex structure incorporating a tetrazole ring, a thiophene moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-N-{[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a phenylmethanol derivative, followed by the introduction of the tetrazole ring through cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-METHYL-N-{[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}-1,2,3,4-TETRZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives or substituted phenyl/thiophene compounds.

Scientific Research Applications

1-METHYL-N-{[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-METHYL-N-{[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-METHYL-N-{[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE
  • 1-METHYL-N-{[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}-1,2,3,4-TRIAZOL-5-AMINE
  • 1-METHYL-N-{[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}-1,2,3,4-IMIDAZOL-5-AMINE

Uniqueness: this compound is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring can enhance the compound’s stability, bioavailability, and ability to interact with specific molecular targets, making it a valuable scaffold in drug design and material science.

Properties

IUPAC Name

1-methyl-N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5OS/c1-19-14(16-17-18-19)15-9-11-4-6-12(7-5-11)20-10-13-3-2-8-21-13/h2-8H,9-10H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYSYWPZXFWNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)NCC2=CC=C(C=C2)OCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-METHYL-N-{[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE
Reactant of Route 2
Reactant of Route 2
1-METHYL-N-{[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE
Reactant of Route 3
Reactant of Route 3
1-METHYL-N-{[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE
Reactant of Route 4
1-METHYL-N-{[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE
Reactant of Route 5
Reactant of Route 5
1-METHYL-N-{[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE
Reactant of Route 6
1-METHYL-N-{[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE

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